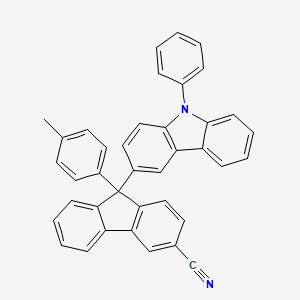
3-(3-Bromo-9-p-tolyl-9H-fluoren-9-yl)-9-phenyl-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromo-9-p-tolyl-9H-fluoren-9-yl)-9-phenyl-9H-carbazole is a complex organic compound that features a unique structure combining a carbazole core with fluorenyl and phenyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-9-p-tolyl-9H-fluoren-9-yl)-9-phenyl-9H-carbazole typically involves multi-step organic reactions. One common approach includes:
Suzuki Coupling: A palladium-catalyzed cross-coupling reaction between the brominated fluorenyl compound and a boronic acid derivative of carbazole.
Final Coupling: The attachment of the phenyl group to the carbazole core through another coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Automated Synthesis: Utilizing robotic systems for precise reagent addition and reaction monitoring.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core.
Reduction: Reduction reactions can modify the fluorenyl and phenyl substituents.
Substitution: Halogen substitution reactions are common, especially involving the bromine atom.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Oxidation Products: Modified carbazole derivatives with altered electronic properties.
Reduction Products: Fluorenyl and phenyl derivatives with different functional groups.
Substitution Products: Compounds with various substituents replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromo-9-p-tolyl-9H-fluoren-9-yl)-9-phenyl-9H-carbazole has several applications in scientific research:
Organic Electronics: Used in the development of OLEDs due to its unique electronic properties.
Biological Probes: As a fluorescent probe in biological imaging and diagnostics.
Material Science: In the creation of novel materials with specific electronic and optical properties.
Wirkmechanismus
The compound exerts its effects primarily through its electronic structure, which allows it to participate in various electronic transitions. The molecular targets include:
Electron Transport Layers: In OLEDs and other devices.
Fluorescent Probes: Interacting with biological molecules to emit fluorescence.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(9H-Carbazol-9-yl)-9-phenyl-9H-fluorene: Lacks the bromine and p-tolyl substituents.
3-(3-Bromo-9H-fluoren-9-yl)-9-phenyl-9H-carbazole: Similar structure but without the p-tolyl group.
Uniqueness
3-(3-Bromo-9-p-tolyl-9H-fluoren-9-yl)-9-phenyl-9H-carbazole is unique due to the combination of bromine, p-tolyl, and phenyl substituents, which confer distinct electronic and optical properties, making it particularly valuable in optoelectronic applications.
Eigenschaften
Molekularformel |
C39H26N2 |
|---|---|
Molekulargewicht |
522.6 g/mol |
IUPAC-Name |
9-(4-methylphenyl)-9-(9-phenylcarbazol-3-yl)fluorene-3-carbonitrile |
InChI |
InChI=1S/C39H26N2/c1-26-15-18-28(19-16-26)39(35-13-7-5-11-31(35)33-23-27(25-40)17-21-36(33)39)29-20-22-38-34(24-29)32-12-6-8-14-37(32)41(38)30-9-3-2-4-10-30/h2-24H,1H3 |
InChI-Schlüssel |
SGGKKAZRMDKLJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2(C3=C(C=C(C=C3)C#N)C4=CC=CC=C42)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


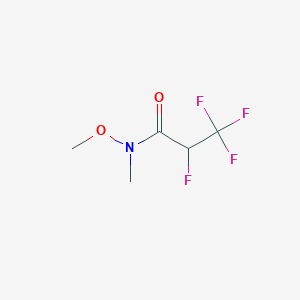
![3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12515881.png)
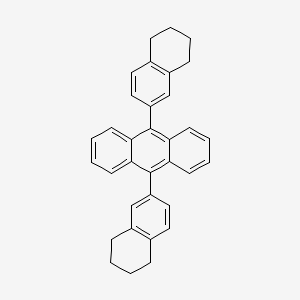

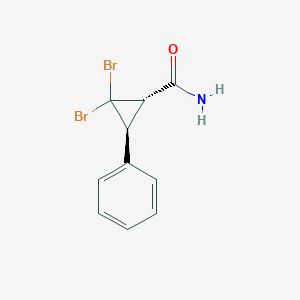
![N-[3-(4-acetyl-3-hydroxyphenyl)-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B12515904.png)
![sulfamic acid [4-[4-(2,3-dihydro-1H-inden-1-ylamino)-7-pyrrolo[2,3-d]pyrimidinyl]-2-hydroxycyclopentyl]methyl ester](/img/structure/B12515912.png)
![(2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate](/img/structure/B12515913.png)
![4,4,6a,7,11b-Pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B12515920.png)
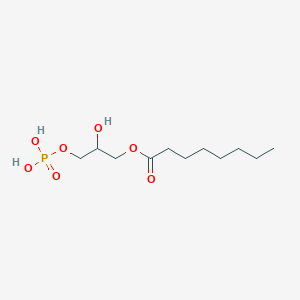
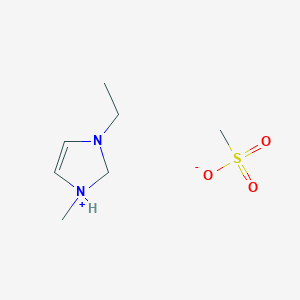
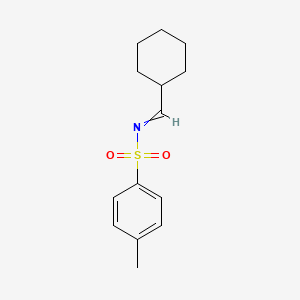
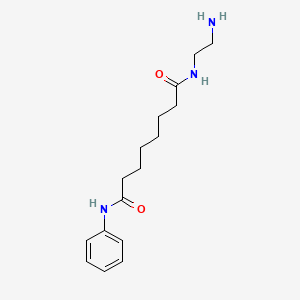
![1,4-Diazabicyclo[3.2.2]nonane, 4-(5-phenyl-1,3,4-thiadiazol-2-yl)-](/img/structure/B12515947.png)
